1-Chloro-2,3-bis(chloromethyl)-4-methoxybenzene
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Overview
Description
1-Chloro-2,3-bis(chloromethyl)-4-methoxybenzene is an organic compound with the molecular formula C9H9Cl3O It is a derivative of benzene, where the benzene ring is substituted with a chlorine atom, two chloromethyl groups, and a methoxy group
Preparation Methods
The synthesis of 1-Chloro-2,3-bis(chloromethyl)-4-methoxybenzene typically involves the chloromethylation of 4-methoxybenzene (anisole). The reaction is carried out using formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction conditions must be carefully controlled to ensure the selective formation of the desired product.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
1-Chloro-2,3-bis(chloromethyl)-4-methoxybenzene undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl groups can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles such as hydroxide, amine, or thiol groups.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids under strong oxidizing conditions.
Reduction Reactions: The compound can undergo reduction reactions to remove the chlorine atoms, forming less chlorinated derivatives.
Common reagents used in these reactions include sodium hydroxide for nucleophilic substitution, potassium permanganate for oxidation, and hydrogen gas with a palladium catalyst for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Chloro-2,3-bis(chloromethyl)-4-methoxybenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving chlorinated aromatic compounds. It serves as a model substrate for investigating the mechanisms of dehalogenation.
Medicine: Research into its potential as a precursor for pharmaceutical compounds is ongoing. Its derivatives may exhibit biological activity that could be harnessed for therapeutic purposes.
Industry: It is used in the production of specialty chemicals, including agrochemicals and polymers. Its unique structure allows for the development of materials with specific properties.
Mechanism of Action
The mechanism by which 1-Chloro-2,3-bis(chloromethyl)-4-methoxybenzene exerts its effects depends on the specific application. In chemical reactions, its reactivity is primarily due to the presence of the chloromethyl groups, which are highly reactive towards nucleophiles. The methoxy group can also influence the compound’s reactivity by donating electron density to the benzene ring, making it more susceptible to electrophilic attack.
In biological systems, the compound may interact with enzymes that catalyze dehalogenation reactions. These enzymes can cleave the carbon-chlorine bonds, leading to the formation of less chlorinated products. The exact molecular targets and pathways involved depend on the specific enzyme and reaction conditions.
Comparison with Similar Compounds
1-Chloro-2,3-bis(chloromethyl)-4-methoxybenzene can be compared with other chlorinated aromatic compounds, such as:
1,2,3-Trichlorobenzene: Similar in having multiple chlorine substituents, but lacks the methoxy group.
4-Chloro-2,3-dimethylphenol: Contains a methoxy group and chlorine atoms, but the positions and number of substituents differ.
1,4-Dichloro-2-methoxybenzene: Similar in having both chlorine and methoxy groups, but the substitution pattern is different.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity compared to its analogs.
Properties
CAS No. |
138762-98-8 |
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Molecular Formula |
C9H9Cl3O |
Molecular Weight |
239.5 g/mol |
IUPAC Name |
1-chloro-2,3-bis(chloromethyl)-4-methoxybenzene |
InChI |
InChI=1S/C9H9Cl3O/c1-13-9-3-2-8(12)6(4-10)7(9)5-11/h2-3H,4-5H2,1H3 |
InChI Key |
JVVUGOCNFDHJBW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=C(C=C1)Cl)CCl)CCl |
Origin of Product |
United States |
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